molecular formula C15H11ClN2O3S3 B2378845 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-48-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2378845
CAS RN: 896362-48-4
M. Wt: 398.89
InChI Key: GPRYYKWONXHOHX-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to have potent anti-proliferative effects on cancer cells, making it a promising candidate for the development of new cancer treatments.

Scientific Research Applications

Anticancer Activity

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been studied for their potential in anticancer applications. For example, Ravinaik et al. (2021) explored substituted benzamides exhibiting moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Yılmaz et al. (2015) synthesized derivatives showing proapoptotic activity on melanoma cell lines, indicating potential efficacy in treating skin cancer (Yılmaz et al., 2015).

Antimicrobial and Antifungal Effects

Compounds related to this compound have also been identified for their antimicrobial properties. Bikobo et al. (2017) synthesized derivatives that demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains (Bikobo et al., 2017). Chawla (2016) explored thiazole derivatives with good antimicrobial efficacy, especially those substituted with electron-donating groups (Chawla, 2016).

Gelation Behavior and Crystal Engineering

The role of N-(thiazol-2-yl)benzamide derivatives, including this compound, in gelation behavior and crystal engineering has been investigated. Yadav and Ballabh (2020) studied these derivatives for their potential as supramolecular gelators, revealing insights into the role of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)12-5-3-2-4-9(12)14(19)18-15-17-10(8-22-15)11-6-7-13(16)23-11/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYYKWONXHOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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